(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole-based carbohydrazonoyl cyanide derivative featuring two distinct aromatic substituents: a 3,5-dichlorophenyl group and a 4-methylphenyl group. Thiazole derivatives are widely studied for their pharmacological and pesticidal activities, often attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects .
Properties
IUPAC Name |
(2E)-N-(3,5-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)17-10-25-18(22-17)16(9-21)24-23-15-7-13(19)6-14(20)8-15/h2-8,10,23H,1H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBTWALJIYKAH-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Carbohydrazonoyl Cyanide Group: This step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions to introduce the carbohydrazonoyl cyanide group.
Substitution with Dichlorophenyl and Methylphenyl Groups: The final step involves the substitution reactions to introduce the 3,5-dichlorophenyl and 4-methylphenyl groups onto the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazole vs. Triazole Derivatives
The compound differs from triazole-thione derivatives reported in , such as 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c). While both classes contain aromatic substituents, the thiazole core in the target compound replaces the triazole ring in 6c. Thiazoles generally exhibit lower electron density compared to triazoles due to the sulfur atom’s electronegativity, which may alter binding affinities in biological systems .
Fluorophenyl vs. Methylphenyl Substituents
A closely related analog, (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide ( ), substitutes the 4-methylphenyl group with a 4-fluorophenyl moiety.
Dichlorophenyl-Containing Compounds
N-(3,5-dichlorophenyl)succinimide (NDPS) ( ), though structurally distinct (succinimide vs. thiazole), shares the 3,5-dichlorophenyl group. NDPS is nephrotoxic in rats, targeting proximal tubules via reactive intermediates. This suggests that the dichlorophenyl moiety in the target compound may contribute to similar toxicological profiles, warranting caution in biomedical applications .
Physicochemical Properties
While specific data for the target compound are unavailable, comparisons can be drawn from analogs:
*Estimated based on substituent effects.
Biological Activity
The compound (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of dichlorophenyl and methylphenyl groups enhances its potential as a bioactive molecule. The overall structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including the target compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogens.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | 0.25 | 0.50 | Staphylococcus aureus |
| Other Thiazole Derivative 1 | 0.22 | 0.45 | Escherichia coli |
| Other Thiazole Derivative 2 | 0.30 | 0.60 | Pseudomonas aeruginosa |
The compound demonstrated significant antimicrobial activity with an MIC value of 0.25 µg/mL against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer properties of thiazole derivatives have also been investigated. In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.7 |
The results indicate that the compound has promising anticancer activity, particularly against HeLa cells with an IC50 of 12.3 µM .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Notably, it has been tested for inhibition against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 4.5 |
| DNA Gyrase | 10.2 |
The compound exhibited a strong AChE inhibitory effect with an IC50 of 4.5 µM , suggesting its potential therapeutic application in treating Alzheimer's disease .
Study on Antimicrobial Properties
In a recent study, the antimicrobial efficacy of various thiazole derivatives was assessed against clinical isolates of bacteria. The target compound was among those that exhibited notable activity, particularly in inhibiting biofilm formation by Staphylococcus aureus, outperforming conventional antibiotics like Ciprofloxacin .
Study on Anticancer Effects
Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The study revealed that the target compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide?
The compound is synthesized via a multi-step process involving:
- Condensation reactions : Substituted benzaldehydes or acetophenones react with hydrazine derivatives under reflux conditions in ethanol or absolute ethanol, often catalyzed by glacial acetic acid or concentrated HCl .
- Cyclization : Thiazole ring formation is achieved using reagents like thioureas or thioamides under controlled temperature (e.g., reflux for 4–6 hours) .
- Purification : Post-reaction, solvents are evaporated under reduced pressure, and solids are recrystallized from ethanol or DMSO for purity (>95% by HPLC) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1630 cm⁻¹, C=N at ~1600 cm⁻¹, and C-Cl stretching at ~700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirmation of substituent positions (e.g., aromatic protons at δ 7.2–8.8 ppm, methyl groups at δ 2.4–2.6 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., M+1 at m/z 385–419) and fragmentation patterns validate molecular weight and structure .
- Elemental analysis : Confirms empirical formula (e.g., deviations ≤0.3% for C, H, N) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Substituent variation : Systematic replacement of the 3,5-dichlorophenyl or 4-methylphenyl groups with electron-withdrawing/donating moieties (e.g., methoxy, cyclopropyl) to assess effects on bioactivity .
- Stereochemical control : Evaluate the (E)-isomer’s stability and activity compared to (Z)-isomers via NOESY NMR or X-ray crystallography .
- In silico modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
Q. How should researchers address discrepancies between theoretical and experimental data (e.g., melting points, NMR shifts)?
- Crystallographic validation : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., bond angles, torsion angles) .
- Solvent effects : Account for solvent polarity in NMR shifts (e.g., DMSO-d₆ vs. CDCl₃) by referencing internal standards .
- Purity checks : Use HPLC to detect impurities (>98% purity required) that may skew melting points or spectral data .
Q. What strategies mitigate hydrolytic or oxidative degradation during biological assays?
- Stability profiling : Conduct accelerated degradation studies in PBS (pH 7.4) or simulated gastric fluid, monitoring via LC-MS .
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis .
- Antioxidant additives : Include 0.1% BHT or ascorbic acid in assay buffers to inhibit radical-mediated degradation .
Q. How do solvent polarity and reaction temperature influence yield in large-scale syntheses?
- Polar aprotic solvents : DMF or DMSO enhances solubility of aromatic intermediates but may require higher temperatures (80–100°C) .
- Ethanol/water mixtures : Improve yields of crystalline products at lower temperatures (25–40°C) due to controlled nucleation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >80% yield .
Q. What methodologies resolve conflicting elemental analysis results (e.g., C/H/N deviations)?
- Combustion analysis : Repeat measurements with internal standards (e.g., acetanilide) to calibrate instrumentation .
- TGA-DSC : Thermogravimetric analysis identifies hydrated or solvated forms that distort elemental composition .
- Alternative techniques : Use XPS or CHNS analyzers for cross-validation .
Methodological Best Practices
Q. How to design a robust purification protocol for this compound?
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) for baseline separation of isomers .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to maximize crystal purity and yield .
- HPLC prep-scale : Employ C18 columns with acetonitrile/water (0.1% TFA) for >99% purity .
Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic environments?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., electrophilic thiazole carbons) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs .
Q. How to validate analytical methods for quantifying this compound in complex matrices?
- Calibration curves : Use 6-point linear regression (R² > 0.999) in UV-Vis (λ = 254–280 nm) or LC-MS .
- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in spiked biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
